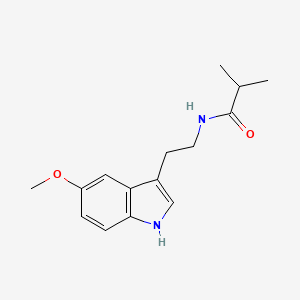

5-Methoxy-N-isobutanoyltryptamine

Description

5-Methoxy-N-isobutanoyltryptamine (CAS: 66012-84-8) is a synthetic tryptamine derivative characterized by a 5-methoxy substitution on the indole ring and an N-isobutanoyl group on the ethylamine side chain. Its molecular formula is C₁₄H₁₉N₂O₂, with an average mass of 247.31 g/mol (derived from its IUPAC name: Propanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-) . Unlike simpler N,N-dialkylated tryptamines (e.g., 5-MeO-DMT), this compound features an acylated amine, which may alter its pharmacokinetic properties, including metabolic stability and blood-brain barrier (BBB) permeability.

Properties

CAS No. |

66012-84-8 |

|---|---|

Molecular Formula |

C15H20N2O2 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide |

InChI |

InChI=1S/C15H20N2O2/c1-10(2)15(18)16-7-6-11-9-17-14-5-4-12(19-3)8-13(11)14/h4-5,8-10,17H,6-7H2,1-3H3,(H,16,18) |

InChI Key |

YLBCWMAOAXFOHD-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)OC |

Canonical SMILES |

CC(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)OC |

Other CAS No. |

66012-84-8 |

Synonyms |

5-methoxy-N-isobutanoyltryptamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Methoxy-N-isobutanoyltryptamine with structurally and pharmacologically related tryptamines:

Structural and Functional Insights

- N-Substituent Effects: Acylated vs. Alkylated Amines: The N-isobutanoyl group in this compound may reduce BBB penetration compared to N,N-dimethyl or N,N-diisopropyl analogs (e.g., 5-MeO-DMT, 5-MeO-DiPT) due to increased polarity . Receptor Binding: N,N-diisopropyl substitution (5-MeO-DiPT) enhances SERT inhibition, while N,N-dimethyl substitution (5-MeO-DMT) favors 5-HT receptor activation .

- Metabolism: 5-MeO-DiPT is metabolized via CYP2D6 into hydroxylated and N-dealkylated products, which may contribute to toxicity . The isobutanoyl group in this compound could undergo hydrolysis to yield 5-methoxytryptamine (5-MT), a known serotonin analog .

- Toxicity and Safety: 5-MeO-DiPT induces neurotoxicity in rats (e.g., reduced hippocampal neurogenesis at 10 mg/kg) , whereas 5-MeO-DMT has a lower toxicity profile but risks cardiovascular effects at high doses . The acylated structure of this compound might mitigate acute toxicity by limiting CNS exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.